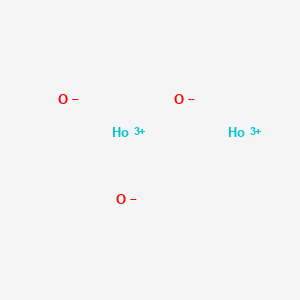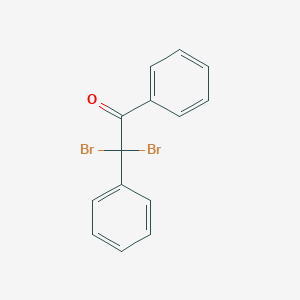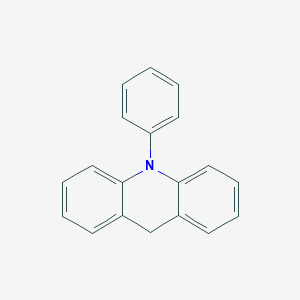
Phosphine oxide, dibutyloctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, dibutyloctyl-, also known as DBPO, is a phosphine oxide compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and ethanol. DBPO is widely used in various fields of science due to its unique properties, including its ability to act as a flame retardant and its high thermal stability. In
Mecanismo De Acción
The mechanism of action of Phosphine oxide, dibutyloctyl- is not well understood. However, it is believed that Phosphine oxide, dibutyloctyl- acts as a flame retardant by releasing phosphorus-containing radicals when exposed to heat. These radicals then react with the flame, interrupting the combustion process and preventing the spread of fire.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phosphine oxide, dibutyloctyl-. However, studies have shown that Phosphine oxide, dibutyloctyl- is not toxic to humans or animals when used in accordance with established safety guidelines. Phosphine oxide, dibutyloctyl- has also been shown to have low acute toxicity and low skin irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphine oxide, dibutyloctyl- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, Phosphine oxide, dibutyloctyl- has some limitations for use in lab experiments. It is not soluble in water, which can limit its use in aqueous systems. Additionally, Phosphine oxide, dibutyloctyl- has a low boiling point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for research on Phosphine oxide, dibutyloctyl-. One area of research could focus on the development of new synthesis methods for Phosphine oxide, dibutyloctyl- that are more efficient and environmentally friendly. Another area of research could focus on the use of Phosphine oxide, dibutyloctyl- as a flame retardant in new materials, including biodegradable plastics. Additionally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- as a stabilizer in other types of materials, such as paints and coatings. Finally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- in the synthesis of new organic compounds with unique properties and applications.
Métodos De Síntesis
Phosphine oxide, dibutyloctyl- can be synthesized through a variety of methods, including the reaction of butyl octyl alcohol with phosphorus oxychloride or the reaction of butyl octyl alcohol with phosphorus pentoxide. The most common method of synthesizing Phosphine oxide, dibutyloctyl- is through the reaction of butyl octyl alcohol with phosphorus oxychloride. This method involves the addition of butyl octyl alcohol to a solution of phosphorus oxychloride in dichloromethane, followed by the addition of triethylamine as a catalyst. The reaction mixture is then stirred at room temperature for several hours, after which the Phosphine oxide, dibutyloctyl- is isolated by filtration and purified by distillation.
Aplicaciones Científicas De Investigación
Phosphine oxide, dibutyloctyl- has a wide range of applications in scientific research. It is commonly used as a flame retardant in various materials, including plastics, textiles, and coatings. Phosphine oxide, dibutyloctyl- has also been used as a stabilizer in polyurethane foams and as an additive in lubricants. In addition to these applications, Phosphine oxide, dibutyloctyl- has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
14283-67-1 |
|---|---|
Nombre del producto |
Phosphine oxide, dibutyloctyl- |
Fórmula molecular |
C16H35OP |
Peso molecular |
274.42 g/mol |
Nombre IUPAC |
1-dibutylphosphoryloctane |
InChI |
InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |
Clave InChI |
PDNVFGSWMYSBOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
SMILES canónico |
CCCCCCCCP(=O)(CCCC)CCCC |
Otros números CAS |
14283-67-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



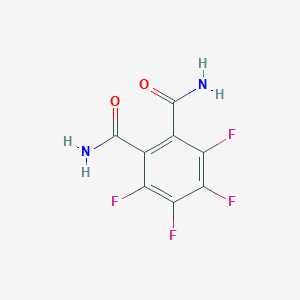
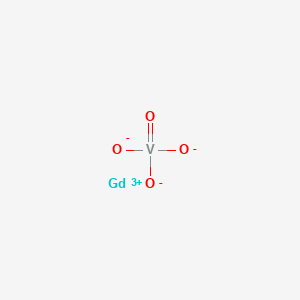
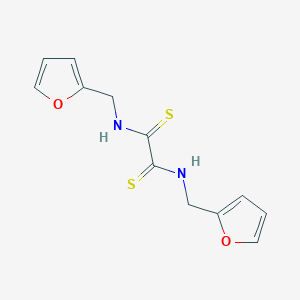
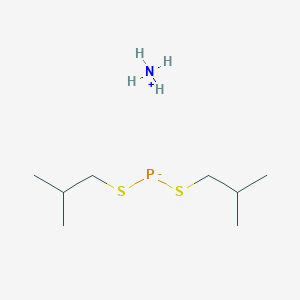

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)
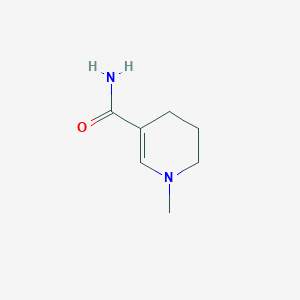

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)

